molecular formula C9H6FN3O B1451654 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 712-73-2

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1451654
CAS RN: 712-73-2
M. Wt: 191.16 g/mol
InChI Key: JHUJECFDLYXNPK-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of biological compounds. The “4-fluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “carbaldehyde” indicates the presence of an aldehyde functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-fluorophenyl group, and the aldehyde group. The fluorine atom in the 4-fluorophenyl group is highly electronegative, which would create a polar bond with the adjacent carbon atom. The aldehyde group is also polar, and the oxygen atom can form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The 1,2,3-triazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar fluorine atom and the aldehyde group could increase its solubility in polar solvents. The stability of the 1,2,3-triazole ring could contribute to its thermal and chemical stability .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : Synthesis of a variety of indole derivatives for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Therapeutic Potential of Quinoline Derivatives

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
    • Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Production of Fluorinated Anesthetics

    • Field : Chemical Industry
    • Application : 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not detailed in the source .
  • Antiviral Activity of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Certain indole derivatives have been reported as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Multistimuli-Responsive Materials

    • Field : Materials Chemistry
    • Application : A guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), whose ketone–enol tautomerism in aqueous solution is governed by pH values, was designed and synthesized . The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
  • Production of Fluorinated Compounds

    • Field : Chemical Industry
    • Application : 2-(4-fluorophenyl)acetonitrile is used as an intermediate in the production of fluorinated compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not detailed in the source .

Future Directions

The 1,2,3-triazole ring is a structural motif found in many biologically active compounds, and fluorinated phenyl groups are often used in medicinal chemistry to modulate the properties of drug molecules . Therefore, “2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” and related compounds could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

2-(4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJECFDLYXNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Citations

For This Compound
1
Citations
D Gonzaga, MR Senger, FDC Da Silva… - European Journal of …, 2014 - Elsevier
Due to aging and increasingly overweight in human population, the incidence of non-insulin dependent diabetes mellitus (NIDDM or Type 2 DM) is increasing considerably. Therefore, …
Number of citations: 67 www.sciencedirect.com

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